2-(3-formyl-1H-indol-1-yl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide -

2-(3-formyl-1H-indol-1-yl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide

Catalog Number: EVT-4547269
CAS Number:
Molecular Formula: C22H20F3N3O3
Molecular Weight: 431.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(2-butyl-5-chloro-1H-imidazole-4-carbaldehyde) (BCFI)

Compound Description: 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI) is a major active metabolite and a significant intermediate of the antihypertensive drug Losartan. [] It is formed through directed Vilsmeyer formylation of methyl pentanimidate with glycine. [] Due to its role as a key Losartan metabolite, BCFI holds potential for medicinal applications. []

Relevance: While not directly structurally analogous to 2-(3-formyl-1H-indol-1-yl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide, BCFI shares the presence of a carbaldehyde (-CHO) functional group at the 4-position of a heterocyclic ring system. Both compounds exemplify the potential of heterocyclic aldehydes as intermediates in drug synthesis and development. []

Ethyl 2-(3-formyl-1H-indol-1-yl)acetate

Compound Description: Ethyl 2-(3-formyl-1H-indol-1-yl)acetate is a key precursor in the synthesis of complex indole-containing compounds. It is prepared by reacting indole-3-carbaldehyde with chloroethyl acetate in the presence of anhydrous potassium carbonate and DMF. [, ]

Relevance: Ethyl 2-(3-formyl-1H-indol-1-yl)acetate shares the core indole structure with 2-(3-formyl-1H-indol-1-yl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide. Both compounds highlight the 3-formyl indole scaffold as a versatile building block for more complex molecules. [, ]

Ethyl 2-(3-((2-carbamoylhydrazono)methyl)-1H-indol-1-yl)acetate

Compound Description: This compound is an intermediate in the synthesis of thiazole derivatives containing an indole moiety bearing a tetrazole ring. [] It is prepared by reacting ethyl 2-(3-formyl-1H-indol-1-yl)acetate with hydrazinecarbothioamide in the presence of absolute alcohol and a catalytic amount of acetic acid. []

Relevance: Like 2-(3-formyl-1H-indol-1-yl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide, this compound incorporates an indole core, demonstrating the versatility of indole-based structures in developing complex organic molecules. []

Ethyl 2-(3-(2-chloro-3-oxo-4-phenylcyclobutyl)-1H-indol-1-yl)acetate

Compound Description: This compound serves as a key precursor for synthesizing thiazole derivatives of indole with an azetidine ring. [] It is prepared by reacting ethyl 2-(3-phenyl imino)methyl-1H-Indole-1-yl-acetate with chloroacetyl chloride, triethylamine, and dioxane. []

Relevance: This compound shares the indole core with 2-(3-formyl-1H-indol-1-yl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide. The variation in substituents at the 3-position of the indole highlights the potential for diverse modifications and potential bioactivity explorations within this chemical class. []

2-(3-(2-chloro-3-oxo-4-phenylcyclobutyl)-1H-indol-1-yl)acetohydrazide

Compound Description: This compound is a vital intermediate in the synthesis of thiazole derivatives containing an indole moiety bearing an azetidine ring. [] It is derived from ethyl 2-(3-(2-chloro-3-oxo-4-phenylcyclobutyl)-1H-indol-1-yl)acetate through a series of chemical transformations. []

Relevance: Both 2-(3-(2-chloro-3-oxo-4-phenylcyclobutyl)-1H-indol-1-yl)acetohydrazide and 2-(3-formyl-1H-indol-1-yl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide are built upon the central indole scaffold, emphasizing the importance of indole derivatives in medicinal chemistry. []

2-amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-acetamide (OSU-03012)

Compound Description: This compound is a celecoxib derivative and a potent inhibitor of phosphoinositide-dependent protein kinase-1 (PDK-1). [, , , ] It has shown promise in preclinical studies for various cancers, including breast cancer, by blocking the activity of the oncogenic transcription factor Y-box binding protein-1 (YB-1). [, , ] Further research suggests OSU-03012 can directly inhibit p21-activated kinases (PAKs) as well. []

Relevance: Although structurally distinct from 2-(3-formyl-1H-indol-1-yl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide, both compounds highlight the presence of a trifluoromethyl (-CF3) group, a common moiety in pharmaceutical agents. [, , , ] The trifluoromethyl group often imparts desirable pharmacological properties, such as enhanced metabolic stability and lipophilicity, to drug candidates. [, , , ]

Reference: [] https://www.semanticscholar.org/paper/2e700fe984e6189aca82382468075a6db1c13846[4] https://www.semanticscholar.org/paper/69b6580cbaa0a616c50d583496e3f6ddaa996fb5[5] https://www.semanticscholar.org/paper/3a430bc2ea92774bbcf7ba3319483fbc19b7bd5c[20] https://www.semanticscholar.org/paper/558404379443a076395da62c60bbcfcd9ccec8d7

N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-2,5-difluorobenzenesulfonamide (Compound 1)

Compound Description: Compound 1 is a competitive inhibitor of ERAP1 aminopeptidase activity. [] It demonstrates selectivity for ERAP1 over its paralogs ERAP2 and IRAP. []

Relevance: Like 2-(3-formyl-1H-indol-1-yl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide, Compound 1 contains an indole moiety. [] The presence of the indole ring in both compounds suggests its potential importance in interacting with biological targets. []

1-(1-(4-acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea (Compound 2)

Compound Description: Compound 2 is another competitive inhibitor of ERAP1 aminopeptidase activity. [] It also inhibits antigen presentation in cellular assays. []

Relevance: While not directly structurally related to 2-(3-formyl-1H-indol-1-yl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide, Compound 2 highlights the diverse range of structures capable of inhibiting ERAP1, suggesting different potential binding modes and mechanisms of action. []

Reference: [] https://www.semanticscholar.org/paper/53ad12d137d4856db2c5bfb05b1ba6110d72dd22

Relevance: Although structurally distinct from 2-(3-formyl-1H-indol-1-yl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide, Compound 3 shares the presence of a trifluoromethyl group. [] Both compounds highlight the potential of trifluoromethyl-containing molecules for therapeutic applications. []

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (Compound 4)

Compound Description: Compound 4 is a crucial intermediate in the synthesis of osimertinib, a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) used for treating specific types of lung cancer. [] It is synthesized from 1H-indole through a multistep process. []

Relevance: Both Compound 4 and 2-(3-formyl-1H-indol-1-yl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide share the indole core structure. This structural similarity highlights the importance of the indole ring as a foundational element in developing molecules with diverse biological activities, including anticancer activity. []

Reference: [] https://www.semanticscholar.org/paper/af3df0d1d3d6addde669690152b8527978817fe1

N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide (Compound 1)

Compound Description: This compound belongs to the third generation of EGFR-TKIs and exhibits potent anticancer activity, particularly against tumors with T790M and L858R mutations. [] It incorporates a 1-methyl-1H-indol-3-yl moiety as part of its structure. []

Relevance: This compound shares the 1H-indol-3-yl motif with 2-(3-formyl-1H-indol-1-yl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide, emphasizing the versatility of indole-based structures in developing anticancer agents. []

N-(3-((2-((4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acrylamide (Compound 2)

Compound Description: Similar to Compound 1, this molecule belongs to the third generation of EGFR-TKIs and demonstrates promising anticancer properties, especially against tumors harboring T790M and L858R mutations. [, ] Notably, this compound features a trifluoromethyl group. [, ]

Relevance: Although structurally different from 2-(3-formyl-1H-indol-1-yl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide, both compounds incorporate a trifluoromethyl group, a common element in drug design to enhance pharmacological properties. [, ] This shared feature highlights the importance of specific chemical moieties in imparting desired characteristics to drug candidates. [, ]

N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide (Compound 3)

Compound Description: This compound also belongs to the third generation of EGFR-TKIs and exhibits potent anticancer activity against tumors with specific mutations. [, ] Notably, this compound incorporates a 4-methylpiperazin-1-yl moiety. [, ]

Relevance: Though structurally distinct from 2-(3-formyl-1H-indol-1-yl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide, both compounds highlight the use of heterocyclic structures, particularly piperazine derivatives, in the design of biologically active molecules. [, ]

Properties

Product Name

2-(3-formyl-1H-indol-1-yl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide

IUPAC Name

2-(3-formylindol-1-yl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C22H20F3N3O3

Molecular Weight

431.4 g/mol

InChI

InChI=1S/C22H20F3N3O3/c23-22(24,25)16-5-6-20(27-7-9-31-10-8-27)18(11-16)26-21(30)13-28-12-15(14-29)17-3-1-2-4-19(17)28/h1-6,11-12,14H,7-10,13H2,(H,26,30)

InChI Key

WHJNUTKIRMKWDD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)CN3C=C(C4=CC=CC=C43)C=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.